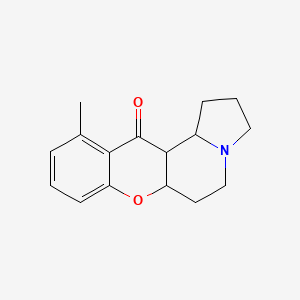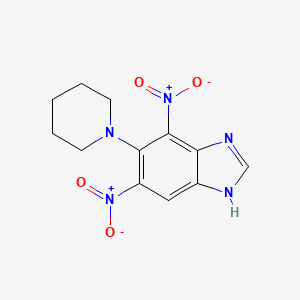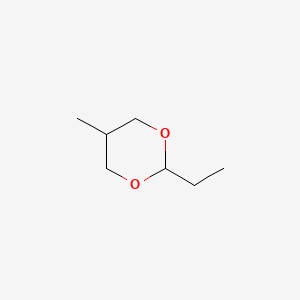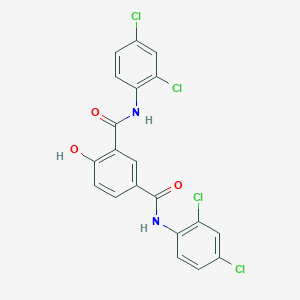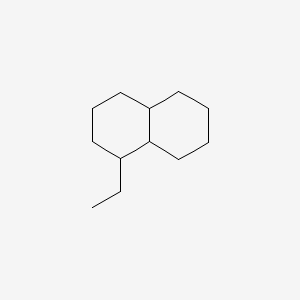
1-Ethyldecalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyldecalin, also known as decahydroethylnaphthalene, is a bicyclic organic compound with the molecular formula C₁₂H₂₂. It is a derivative of decalin, where one of the hydrogen atoms is replaced by an ethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
1-Ethyldecalin can be synthesized through several methods. One common synthetic route involves the hydrogenation of ethylnaphthalene. This process typically requires a catalyst such as palladium or platinum and is carried out under high pressure and temperature conditions. The reaction can be represented as follows:
[ \text{C}{10}\text{H}{7}\text{C}_2\text{H}5 + 5\text{H}2 \rightarrow \text{C}{12}\text{H}{22} ]
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield .
Chemical Reactions Analysis
1-Ethyldecalin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of ketones or carboxylic acids.
Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms in the compound. This reaction is usually facilitated by the presence of a catalyst or under UV light.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyldecalin has several applications in scientific research:
Chemistry: It is used as a solvent and a starting material for the synthesis of other organic compounds.
Biology: Researchers use this compound in studies involving lipid membranes and hydrophobic interactions.
Medicine: Although not widely used in medicine, it serves as a model compound for studying the pharmacokinetics and metabolism of similar bicyclic compounds.
Mechanism of Action
The mechanism of action of 1-ethyldecalin is primarily related to its chemical structure. As a hydrophobic compound, it interacts with lipid membranes and can influence membrane fluidity and permeability. In chemical reactions, its bicyclic structure provides stability and allows for various substitution and addition reactions .
Comparison with Similar Compounds
1-Ethyldecalin is similar to other bicyclic compounds such as decalin and its derivatives. the presence of the ethyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity. Similar compounds include:
Decalin: The parent compound without the ethyl group.
Tetralin: A related bicyclic compound with a single aromatic ring.
Naphthalene: An aromatic compound with two fused benzene rings.
These compounds share structural similarities but differ in their chemical properties and applications .
Properties
CAS No. |
1008-17-9 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
1-ethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C12H22/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h10-12H,2-9H2,1H3 |
InChI Key |
HUMCBDCARGDFNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


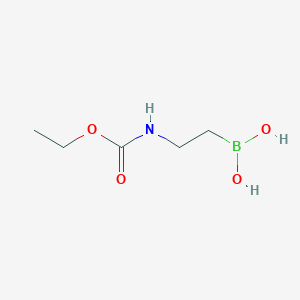
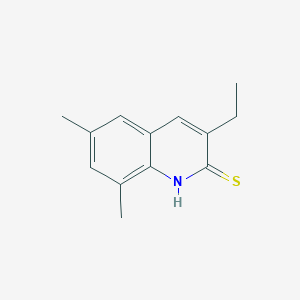

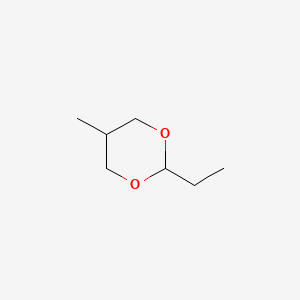
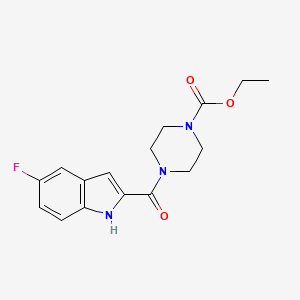
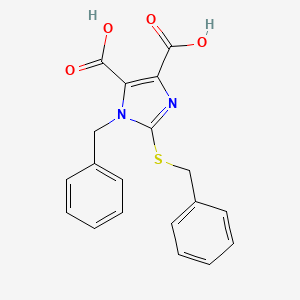
![2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B14167837.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene)](/img/structure/B14167840.png)

![1-[4-(Benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14167846.png)
